2,3,4-Trifluorophenol

Description

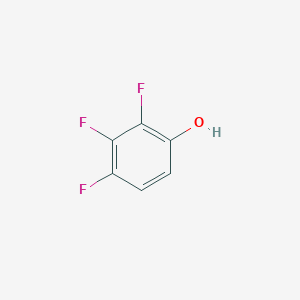

Structure

3D Structure

Properties

IUPAC Name |

2,3,4-trifluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3O/c7-3-1-2-4(10)6(9)5(3)8/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJGSULQFKYOYEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1O)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30182469 | |

| Record name | Phenol, 2,3,4-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30182469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2822-41-5 | |

| Record name | Phenol, 2,3,4-trifluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002822415 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2,3,4-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30182469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4-Trifluorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3,4-Trifluorophenol (CAS: 2822-41-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, safety and handling, spectroscopic data, and applications of 2,3,4-Trifluorophenol. This information is intended to support research, development, and drug discovery activities involving this fluorinated phenol.

Physicochemical Properties

This compound is a trifluorinated aromatic organic compound. Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 2822-41-5 | [1] |

| Molecular Formula | C₆H₃F₃O | [2] |

| Molecular Weight | 148.08 g/mol | [1][2] |

| Appearance | White or colorless to light orange to yellow powder, lump, or clear liquid.[2][3] | |

| Melting Point | 30-34 °C | [1] |

| Boiling Point | 69 °C at 43 mmHg[1] | 146.1 °C at 760 mmHg |

| Density | 1.46 g/mL at 25 °C | [1] |

| Solubility | Slightly soluble in DMSO and Methanol.[3] Water solubility: 62.2 g/L at 25 °C.[3] | |

| Refractive Index | n20/D 1.465 | [1] |

| Flash Point | 59 °C (138.2 °F) - closed cup | [1] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectrum Type | Key Features |

| ¹H NMR | Spectral data available. |

| ¹⁹F NMR | Used to study the biodegradation and oxidative biodehalogenation of this compound.[3] |

| IR | Spectral data available. |

| Mass Spectrometry | Spectral data available. |

Safety and Handling

This compound is a hazardous substance and requires careful handling.

GHS Hazard Classification: [4]

-

Flammable Solids: Category 1

-

Acute Toxicity, Oral: Category 4

-

Acute Toxicity, Dermal: Category 4

-

Skin Corrosion/Irritation: Category 1B

-

Serious Eye Damage/Eye Irritation: Category 1

-

Acute Toxicity, Inhalation: Category 4

-

Specific target organ toxicity — Single exposure (Respiratory system): Category 3

Hazard Statements: [1]

-

H228: Flammable solid.

-

H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements: [1]

-

P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302 + P352 + P312: IF ON SKIN: Wash with plenty of water. Call a POISON CENTER or doctor/physician if you feel unwell.

-

P304 + P340 + P312: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Personal Protective Equipment (PPE): [1]

-

Eyeshields

-

Gloves

-

Dust mask type N95 (US)

Experimental Protocols

Determination of Melting Point

Methodology:

A small, finely powdered sample of this compound is packed into a capillary tube, which is then placed in a melting point apparatus.[5] The sample is heated slowly, and the temperature range from the first sign of melting to the complete liquefaction of the solid is recorded as the melting point.[6]

Workflow for melting point determination.

Determination of Boiling Point

Methodology:

A small amount of liquid this compound is placed in a fusion tube with an inverted capillary tube. The setup is heated in a Thiele tube or an aluminum block.[7][8] The temperature at which a rapid and continuous stream of bubbles emerges from the capillary is recorded as the boiling point.[7]

Workflow for boiling point determination.

¹⁹F NMR Analysis of Biodegradation

Methodology:

The biodegradation of this compound can be monitored using ¹⁹F NMR spectroscopy. Samples from microbial cultures incubated with the compound are analyzed to detect the disappearance of the parent compound and the appearance of fluorinated metabolites.[9][10]

Sample Preparation: A 1.4 mL sample from the incubation mixture is combined with 200 µl of 0.8 M potassium phosphate buffer (pH 7.6), 100 µl of D₂O (for deuterium lock), and 20 µl of a known concentration of an internal standard (e.g., 8.4 mM 4-fluorobenzoate).[9]

NMR Parameters:

-

Spectral Width: 20,000 to 50,000 Hz

-

Data Points: 65,536

-

Pulse Angle: 30°

-

Scans: 2,000 to 60,000 (depending on concentration)[9]

Proposed biodegradation pathway.

Synthesis

This compound can be synthesized through various methods, often involving the functionalization of a trifluorinated benzene ring. A general approach may involve the conversion of a suitable precursor, such as 2,3,4-trifluoronitrobenzene, through reduction and diazotization followed by hydrolysis.

A plausible synthetic workflow.

Applications in Research and Drug Development

This compound serves as a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[2] The presence of fluorine atoms can significantly influence the biological activity, metabolic stability, and pharmacokinetic properties of a molecule.[4][11][12]

Key Roles in Drug Design:

-

Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the half-life of a drug.[4]

-

Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with biological targets, enhancing binding affinity and potency.[4]

-

Lipophilicity and Permeability: The trifluoromethyl group can increase lipophilicity, which can affect a compound's ability to cross cell membranes.[4]

While specific drugs containing the this compound moiety are not prominently documented in publicly available literature, the strategic use of fluorinated phenols is a common strategy in medicinal chemistry to fine-tune the properties of drug candidates.[13][14] This compound is a key intermediate for creating a variety of pharmaceuticals and agrochemicals.[2] Researchers utilize it in the development of fluorinated compounds which often show improved biological activity and stability.[2]

References

- 1. This compound 97 2822-41-5 [sigmaaldrich.com]

- 2. chemimpex.com [chemimpex.com]

- 3. jelsciences.com [jelsciences.com]

- 4. mdpi.com [mdpi.com]

- 5. byjus.com [byjus.com]

- 6. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 7. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 8. byjus.com [byjus.com]

- 9. 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. nbinno.com [nbinno.com]

- 14. nbinno.com [nbinno.com]

An In-depth Technical Guide to 2,3,4-Trifluorophenol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4-Trifluorophenol is a halogenated aromatic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry, agrochemical synthesis, and materials science. The strategic placement of three fluorine atoms on the phenol ring dramatically influences its physicochemical properties and reactivity, making it a valuable building block for the synthesis of complex molecules with enhanced biological activity and stability. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols, and an exploration of its relevance in contemporary research and development.

Physicochemical Properties

The physical and chemical characteristics of this compound are summarized in the tables below. These properties are crucial for its handling, storage, and application in various chemical reactions.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₃F₃O | [1] |

| Molecular Weight | 148.08 g/mol | [1] |

| CAS Number | 2822-41-5 | |

| Appearance | White or colorless to light orange to yellow powder, lump, or clear liquid | [2] |

| Melting Point | 30-34 °C | [2] |

| Boiling Point | 69 °C at 43 mmHg | [2] |

| Density | 1.46 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.465 | [2] |

| Flash Point | 59 °C (138.2 °F) - closed cup | |

| Water Solubility | 62.2 g/L at 25 °C | [2] |

| Solubility | Slightly soluble in DMSO and Methanol | [2] |

Table 2: Chemical and Spectroscopic Properties of this compound

| Property | Value/Information | Reference |

| Acidity (pKa) | No experimental value found. The electron-withdrawing fluorine atoms are expected to increase the acidity of the hydroxyl group compared to phenol. | [3] |

| ¹H NMR | Spectra available | [4] |

| ¹³C NMR | Spectra available | [4] |

| ¹⁹F NMR | Has been used to study its biodegradation. | [5][6] |

| IR Spectroscopy | Spectra available | [1] |

| Mass Spectrometry | Spectra available | [1] |

Experimental Protocols

Determination of pKa by Spectrophotometric Titration

Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in a suitable solvent mixture, such as acetonitrile-water (10% v/v), to ensure solubility.[7]

-

Prepare a series of buffer solutions with a range of known pH values.

-

Prepare solutions of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) of known concentrations.

-

-

Spectrophotometric Measurements:

-

Record the UV-Vis absorption spectrum of the this compound solution in the highly acidic medium (to obtain the spectrum of the fully protonated species, HIn) and in the highly basic medium (to obtain the spectrum of the fully deprotonated species, In⁻).

-

For each buffer solution of known pH, add a precise volume of the this compound stock solution and record the UV-Vis spectrum.

-

-

Data Analysis:

-

At a wavelength where the absorbance difference between HIn and In⁻ is significant, the following equation can be used: pKa = pH + log((A - A_In) / (A_HIn - A)) where A is the absorbance of the solution at a given pH, A_In is the absorbance of the deprotonated species, and A_HIn is the absorbance of the protonated species.

-

By plotting pH versus log((A - A_In) / (A_HIn - A)), the pKa can be determined from the y-intercept.

-

Synthesis via Electrophilic Aromatic Substitution (General Protocol)

This compound can be synthesized through various methods, often involving electrophilic aromatic substitution on a fluorinated benzene derivative. The following is a general protocol for a Friedel-Crafts-type reaction, which can be adapted for specific syntheses.[9][10]

Methodology:

-

Reaction Setup:

-

To a dry, inert-atmosphere (e.g., nitrogen or argon) reaction vessel, add the fluorinated starting material (e.g., a fluorinated benzene or phenol derivative) and a suitable anhydrous solvent (e.g., dichloromethane).

-

Cool the mixture to the desired temperature (e.g., 0 °C) using an ice bath.

-

-

Addition of Reagents:

-

Slowly add a Lewis acid catalyst (e.g., aluminum chloride) to the stirred solution.

-

Add the electrophile (e.g., an alkyl halide or acyl halide) dropwise to the reaction mixture, maintaining the temperature.

-

-

Reaction Monitoring and Work-up:

-

Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).

-

Once the reaction is complete, quench the reaction by slowly adding a cold aqueous acid solution (e.g., 1 M HCl).

-

Perform an aqueous work-up by separating the organic layer, extracting the aqueous layer with an organic solvent, and washing the combined organic layers with brine.

-

-

Purification:

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography or recrystallization.

-

Chemical Reactivity

The presence of three electron-withdrawing fluorine atoms significantly influences the reactivity of the aromatic ring and the hydroxyl group of this compound.

-

Acidity: The inductive effect of the fluorine atoms increases the acidity of the phenolic proton, making it more readily deprotonated compared to phenol.[3]

-

Nucleophilic Aromatic Substitution: The electron-deficient nature of the aromatic ring makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions.[3][11] Under specific conditions, one or more of the fluorine atoms can be displaced by a nucleophile.

-

Electrophilic Aromatic Substitution: While the ring is deactivated towards electrophilic attack due to the fluorine substituents, the hydroxyl group is an activating, ortho-, para-director. Therefore, electrophilic substitution, if it occurs, is directed by the hydroxyl group.[3]

Biological Activity and Applications in Drug Development

Fluorinated organic compounds are of paramount importance in modern drug discovery. The introduction of fluorine atoms can significantly enhance a molecule's metabolic stability, binding affinity to target proteins, and lipophilicity, thereby improving its pharmacokinetic and pharmacodynamic properties.[12][13]

While specific signaling pathways involving this compound are not extensively documented, the broader class of fluorinated phenols has shown promise in various therapeutic areas. For instance, fluorinated polyphenol derivatives have been investigated as selective inhibitors of DYRK1A/B kinase, which is a target for neuroinflammatory diseases like Parkinson's disease.[14] The tailored functionalization of natural phenols, including the introduction of fluorine, is a key strategy to improve their biological activity.[15]

This compound serves as a valuable intermediate in the synthesis of these more complex, biologically active molecules. Its unique substitution pattern offers a scaffold for the development of novel drug candidates.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.[16][17][18]

-

Hazards: It is a flammable solid and is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation.[1][17]

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust.[17]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from heat, sparks, and open flames.[16]

Conclusion

This compound is a versatile and valuable chemical intermediate with a unique combination of physical and chemical properties conferred by its trifluorinated aromatic ring. Its utility in the synthesis of pharmaceuticals and other advanced materials is well-recognized. A thorough understanding of its properties, reactivity, and safe handling procedures is essential for researchers and scientists seeking to leverage its potential in their work. Further investigation into its biological activities and the signaling pathways it may modulate could open up new avenues for drug discovery and development.

References

- 1. This compound | C6H3F3O | CID 123174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 2822-41-5 [m.chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound(2822-41-5) 1H NMR spectrum [chemicalbook.com]

- 5. This compound 97 2822-41-5 [sigmaaldrich.com]

- 6. This compound | CAS#:2822-41-5 | Chemsrc [chemsrc.com]

- 7. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 8. web.pdx.edu [web.pdx.edu]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. nbinno.com [nbinno.com]

- 13. nbinno.com [nbinno.com]

- 14. Development of Novel Fluorinated Polyphenols as Selective Inhibitors of DYRK1A/B Kinase for Treatment of Neuroinflammatory Diseases including Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Tailored Functionalization of Natural Phenols to Improve Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. fishersci.com [fishersci.com]

- 17. tcichemicals.com [tcichemicals.com]

- 18. synquestlabs-azuredev-test.azurewebsites.net [synquestlabs-azuredev-test.azurewebsites.net]

An In-depth Technical Guide to 2,3,4-Trifluorophenol: Molecular Structure, Properties, and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, chemical formula, and physicochemical properties of 2,3,4-Trifluorophenol. It includes a summary of its spectroscopic data and outlines generalized experimental protocols for its characterization. This document is intended to serve as a valuable resource for professionals in research, chemical synthesis, and drug development.

Molecular Structure and Formula

This compound is an aromatic organic compound and a member of the fluorophenol family. Its structure consists of a benzene ring substituted with three fluorine atoms at positions 2, 3, and 4, and a hydroxyl group at position 1.

Molecular Formula: C₆H₃F₃O[1][2][3]

SMILES: C1=CC(=C(C(=C1O)F)F)F[3]

InChI: 1S/C6H3F3O/c7-3-1-2-4(10)6(9)5(3)8/h1-2,10H[3][4]

The presence and positions of the three fluorine atoms significantly influence the electronic properties and reactivity of the phenol ring and the acidity of the hydroxyl group.

Molecular Structure Diagram

Caption: 2D chemical structure of this compound.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value | Reference |

| CAS Number | 2822-41-5 | [1][2][3][4] |

| Molecular Weight | 148.08 g/mol | [1][2][3][4] |

| Appearance | White or colorless to light orange to yellow powder to lump to clear liquid | [2] |

| Melting Point | 30-34 °C | [1][5] |

| Boiling Point | 146.1 °C at 760 mmHg; 69 °C at 43 mmHg | [1][2][5] |

| Density | 1.46 g/mL at 25 °C | [2][5] |

| Flash Point | 59 °C (138.2 °F) - closed cup | [5][6] |

| Refractive Index | n20/D 1.465 | [5] |

| LogP | 2.30 | [1] |

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹⁹F NMR are powerful tools for characterizing fluorinated phenols. A study on the biodegradation of this compound utilized ¹⁹F NMR to track its metabolism.[6]

| Nucleus | Solvent | Description |

| ¹H NMR | CDCl₃ | The spectrum is expected to show signals corresponding to the two aromatic protons and the hydroxyl proton. The chemical shifts and coupling constants will be influenced by the adjacent fluorine atoms. |

| ¹⁹F NMR | Not specified | The spectrum would show three distinct signals for the fluorine atoms at positions 2, 3, and 4, with characteristic couplings to each other and to the aromatic protons. |

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

| Technique | Key Absorptions |

| ATR-IR | The spectrum would exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group. Strong absorptions in the 1000-1400 cm⁻¹ region are characteristic of C-F stretching vibrations. Aromatic C-H and C=C stretching bands would also be present. |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

| Technique | Key Information |

| Electron Ionization (EI-MS) | The mass spectrum would show a molecular ion peak (M⁺) at m/z = 148, corresponding to the molecular weight of this compound. The fragmentation pattern would likely involve the loss of CO, HF, and other small fragments. |

Experimental Protocols

The following sections provide generalized experimental protocols for the characterization of this compound. These are intended as a guide and may require optimization based on the specific instrumentation and desired outcomes.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Objective: To obtain ¹H and ¹⁹F NMR spectra for structural confirmation.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the sample.

-

Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹⁹F NMR Acquisition:

-

Switch the probe to the ¹⁹F channel.

-

Acquire a proton-decoupled ¹⁹F NMR spectrum.

-

Reference the spectrum to an external standard (e.g., CFCl₃ at 0 ppm).

-

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals and determine the chemical shifts and coupling constants.

Caption: Generalized workflow for NMR analysis of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy Protocol

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation: As this compound is a low-melting solid, it can be analyzed as a thin film (melt) or using an Attenuated Total Reflectance (ATR) accessory.

-

Melt: Place a small amount of the solid on a salt plate (e.g., KBr or NaCl) and gently heat until it melts to form a thin film. Place a second salt plate on top.

-

ATR: Place a small amount of the solid directly onto the ATR crystal.

-

-

Instrumentation: Use a standard FTIR spectrometer.

-

Background Spectrum: Collect a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Sample Spectrum: Place the prepared sample in the spectrometer and collect the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum. Identify the characteristic absorption bands corresponding to the functional groups.

Caption: Generalized workflow for FTIR analysis of this compound.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated area or a chemical fume hood.

-

H228: Flammable solid.

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Personal Protective Equipment (PPE): [6]

-

Eye Protection: Safety glasses or goggles.

-

Hand Protection: Chemical-resistant gloves.

-

Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.

-

Skin and Body Protection: Lab coat and appropriate protective clothing.

Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this compound.[7]

Applications

This compound serves as a versatile building block in organic synthesis. Its primary applications are in the development of:

-

Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, where the fluorine atoms can enhance metabolic stability and binding affinity.[2]

-

Agrochemicals: This compound is utilized in the production of herbicides and pesticides.[2]

-

Material Science: It can be incorporated into polymers to improve their thermal and chemical resistance.[2]

References

- 1. nbinno.com [nbinno.com]

- 2. This compound(2822-41-5) 1H NMR [m.chemicalbook.com]

- 3. This compound | C6H3F3O | CID 123174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,3,4-三氟苯酚 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound, methyl ether [webbook.nist.gov]

- 6. rsc.org [rsc.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

Spectral Analysis of 2,3,4-Trifluorophenol: A Technical Guide

An in-depth guide to the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of 2,3,4-Trifluorophenol, complete with experimental protocols and workflow visualizations.

This technical guide provides a comprehensive overview of the spectral data for this compound (CAS No. 2822-41-5), a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The following sections present tabulated quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, along with detailed experimental protocols for the acquisition of such data. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Spectral Data Summary

The spectral data for this compound has been compiled from various spectroscopic techniques to elucidate its molecular structure. The data is presented in the following tables for easy reference and comparison.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound was acquired in deuterated chloroform (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 | ~6.83 | m | - |

| H-6 | ~6.72 | m | - |

| -OH | ~5.62 | br s | - |

Note: The aromatic protons exhibit complex splitting patterns due to coupling with adjacent fluorine atoms.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectral data provides information on the carbon framework of the molecule. Chemical shifts (δ) are reported in ppm. Due to the presence of fluorine atoms, the carbon signals exhibit splitting.

| Carbon | Chemical Shift (δ, ppm) |

| C-1 (C-OH) | ~141.2 (ddd, J=242.9, 13.9, 3.1 Hz) |

| C-2 (C-F) | ~140.0 (ddd, J=248.3, 15.1, 4.2 Hz) |

| C-3 (C-F) | ~138.8 (ddd, J=243.2, 14.8, 5.5 Hz) |

| C-4 (C-F) | ~137.6 (ddd, J=247.1, 14.2, 3.8 Hz) |

| C-5 | ~113.5 (dd, J=17.0, 4.1 Hz) |

| C-6 | ~110.2 (dd, J=18.2, 5.0 Hz) |

Note: The assignments and coupling constants are predicted based on typical values for fluorinated aromatic compounds and may vary slightly based on experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of this compound highlights the characteristic vibrational frequencies of its functional groups. The data presented below was obtained via the Attenuated Total Reflectance (ATR) technique.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3550-3200 (broad) | O-H stretch | Phenolic hydroxyl |

| ~1620 | C=C stretch | Aromatic ring |

| ~1520 | C=C stretch | Aromatic ring |

| ~1470 | C-H bend | Aromatic ring |

| ~1280 | C-O stretch | Phenol |

| ~1100-1000 | C-F stretch | Aryl fluoride |

Mass Spectrometry (MS)

The mass spectrum of this compound was obtained using electron ionization (EI). The data reveals the molecular ion peak and the fragmentation pattern of the molecule.

| m/z | Relative Intensity (%) | Fragment Ion |

| 148 | 100 | [M]⁺ |

| 120 | ~10 | [M-CO]⁺ |

| 100 | ~41 | [M-CO-HF]⁺ or [C₅H₂F₂]⁺ |

| 99 | ~16 | [M-CO-F]⁺ or [C₅H₂FO]⁺ |

| 75 | ~5 | [C₆H₃]⁺ |

| 74 | ~6 | [C₆H₂]⁺ |

| 69 | ~6 | [CF₃]⁺ |

| 50 | ~10 | [C₄H₂]⁺ |

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Approximately 10-20 mg of this compound was dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

The solution was transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy:

-

Instrument: Bruker Avance 400 MHz spectrometer.

-

Pulse Program: zg30

-

Number of Scans: 16

-

Acquisition Time: 4.08 seconds

-

Relaxation Delay: 1.0 second

-

Spectral Width: 8278 Hz

-

Temperature: 298 K

¹³C NMR Spectroscopy:

-

Instrument: Bruker Avance 100 MHz spectrometer.

-

Pulse Program: zgpg30 (proton-decoupled)

-

Number of Scans: 1024

-

Acquisition Time: 1.36 seconds

-

Relaxation Delay: 2.0 seconds

-

Spectral Width: 24038 Hz

-

Temperature: 298 K

Infrared (IR) Spectroscopy

Sample Preparation (ATR):

-

A small amount of solid this compound was placed directly onto the diamond crystal of the ATR accessory.

-

The pressure arm was lowered to ensure good contact between the sample and the crystal.

FTIR-ATR Analysis:

-

Instrument: Bruker Tensor 27 FT-IR spectrometer equipped with a diamond ATR accessory.

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

-

Atmosphere: Air (background spectrum was taken prior to sample analysis)

Mass Spectrometry (MS)

Sample Introduction and Ionization:

-

A dilute solution of this compound in methanol was introduced into the mass spectrometer via a gas chromatograph (GC) with a heated injection port.

-

Electron ionization (EI) was performed at 70 eV.

GC-MS Analysis:

-

GC System: Agilent 7890A

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

-

Carrier Gas: Helium at a constant flow of 1 mL/min

-

Oven Program: Initial temperature of 50°C held for 2 minutes, then ramped to 250°C at 10°C/min, and held for 5 minutes.

-

Mass Spectrometer: Agilent 5975C MSD

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Mass Range: m/z 40-550

Visualization of Spectral Analysis Workflow

The following diagram illustrates the general workflow for the spectral analysis of a chemical compound like this compound.

An In-depth Technical Guide to the Health and Safety of 2,3,4-Trifluorophenol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety information currently available for 2,3,4-Trifluorophenol (CAS No. 2822-41-5). The content is intended to inform researchers, scientists, and professionals in drug development about the potential hazards, handling procedures, and emergency responses related to this compound. Due to a lack of extensive toxicological studies specifically on this compound, this guide also draws upon data from structurally similar compounds, such as other fluorinated and chlorinated phenols, to infer potential hazards and toxicological pathways. All information derived from related compounds is explicitly noted.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior under various laboratory conditions and for designing appropriate storage and handling protocols.

| Property | Value | References |

| Molecular Formula | C₆H₃F₃O | [1][2] |

| Molecular Weight | 148.08 g/mol | [1][2] |

| Appearance | White or colorless to light orange to yellow powder, lump, or clear liquid | [2] |

| Melting Point | 30-34 °C (lit.) | [3] |

| Boiling Point | 69 °C at 43 mmHg (lit.) | [3] |

| Density | 1.46 g/mL at 25 °C (lit.) | [3] |

| Flash Point | 59 °C (138.2 °F) - closed cup | |

| Solubility | Slightly soluble in DMSO and Methanol. Water solubility: 62.2 g/L at 25 °C. | [3] |

| Refractive Index | n20/D 1.465 (lit.) | [3] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. A summary of its GHS hazard classifications is provided in Table 2.

| Hazard Class | Category | Hazard Statement | References |

| Flammable Solids | 1 | H228: Flammable solid | [4][5] |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | [4][5] |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin | [4][5] |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled | [5] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [4][5] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | [5] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | [5] |

The signal word for this compound is Danger .[5]

Toxicological Information

Potential Health Effects:

-

Acute Effects: Harmful if swallowed, inhaled, or in contact with skin.[4][5] Causes irritation to the skin, eyes, and respiratory system.[4][5] Similar to other phenols, systemic effects following significant absorption may occur, potentially affecting the central nervous and cardiovascular systems.[6][7]

-

Chronic Effects: Long-term exposure to respiratory irritants may lead to airway diseases.[8] The potential for carcinogenicity, mutagenicity, or reproductive toxicity of this compound has not been determined. Studies on other chlorophenols have shown varied results, with some being classified as possibly carcinogenic to humans.[8]

Potential Toxicological Mechanisms (Inferred from Related Compounds):

While specific signaling pathways for this compound are uncharacterized, related halogenated phenols are known to induce toxicity through several mechanisms:

-

Oxidative Stress: Generation of reactive oxygen species (ROS), leading to lipid peroxidation and oxidative DNA damage.[9]

-

Mitochondrial Dysfunction: Some phenols can uncouple oxidative phosphorylation, disrupting cellular energy production.[2]

-

Immunotoxicity: Altering immune cell populations and function.[9]

-

Endocrine Disruption: Affecting hormone levels and receptor interactions.[9]

A generalized diagram illustrating a potential toxicity pathway for halogenated phenols is provided below.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 2822-41-5 [m.chemicalbook.com]

- 4. This compound | C6H3F3O | CID 123174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. synquestlabs-azuredev-test.azurewebsites.net [synquestlabs-azuredev-test.azurewebsites.net]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Chlorophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. The toxic effects of chlorophenols and associated mechanisms in fish - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: Solubility of 2,3,4-Trifluorophenol in Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2,3,4-trifluorophenol in organic solvents, a critical parameter for its application in research and development, particularly in pharmaceutical and chemical synthesis. Due to a lack of specific quantitative solubility data for this compound in publicly available scientific literature, this document provides a comprehensive overview of general solubility principles for fluorinated phenols and presents detailed quantitative data and experimental protocols for a closely related compound, 2,4,6-trichlorophenol, as a representative analogue. This guide also includes a detailed experimental workflow for determining solid-liquid equilibrium, offering a practical framework for researchers.

Introduction: Physicochemical Properties of this compound

This compound is a halogenated aromatic organic compound with the chemical formula C₆H₃F₃O. The presence of three fluorine atoms on the phenol ring significantly influences its physicochemical properties, including its acidity, lipophilicity, and solubility.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₃F₃O | [1] |

| Molecular Weight | 148.08 g/mol | [1] |

| CAS Number | 2822-41-5 | [1] |

| Appearance | White to off-white crystalline solid | [2] |

| Melting Point | 30-34 °C | [2] |

| Boiling Point | 146.1 °C at 760 mmHg | [2] |

| Density | ~1.5 g/cm³ | [2] |

Qualitative assessments indicate that this compound is slightly soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and polar protic solvents such as methanol.[3] However, for precise process design, reaction optimization, and formulation development, quantitative solubility data is essential.

Quantitative Solubility Data of a Representative Tri-halogenated Phenol: 2,4,6-Trichlorophenol

In the absence of specific quantitative data for this compound, this section provides solubility data for 2,4,6-trichlorophenol (CAS No: 88-06-2), a compound with a similar tri-halogenated phenolic structure. This data serves as a valuable reference for understanding the expected solubility behavior of this compound in various organic solvents. It is known to be soluble in ethanol, ethyl ether, and acetic acid.[4]

Table 2: Solubility of 2,4,6-Trichlorophenol in Various Organic Solvents

| Solvent | Solvent Type | Solubility | Reference |

| Ethanol | Polar Protic | Soluble | [4] |

| Ethyl Ether | Polar Aprotic | Soluble | [4] |

| Acetic Acid | Polar Protic | Soluble | [4] |

| Benzene | Non-polar | Soluble | [5] |

| Carbon Tetrachloride | Non-polar | Soluble | [5] |

| Toluene | Non-polar | Soluble | [5] |

Note: The term "Soluble" in this context is based on the available literature and implies that a significant amount of the solute dissolves in the solvent, though specific quantitative values at various temperatures were not provided in the cited sources.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The determination of solid-liquid equilibrium, or solubility, is a fundamental experimental procedure in chemical and pharmaceutical sciences. The shake-flask method is a widely accepted and reliable technique for measuring the equilibrium solubility of a solid compound in a solvent.

Materials and Equipment

-

Solute: this compound (or the compound of interest) of high purity.

-

Solvents: A range of organic solvents of analytical grade.

-

Apparatus:

-

Analytical balance (± 0.0001 g accuracy).

-

Constant temperature water bath or incubator with shaking capabilities.

-

Glass vials or flasks with airtight screw caps.

-

Magnetic stirrers and stir bars (optional).

-

Syringes and syringe filters (e.g., 0.45 µm PTFE).

-

Volumetric flasks and pipettes.

-

A suitable analytical instrument for quantification (e.g., HPLC-UV, GC-MS, or UV-Vis spectrophotometer).

-

Drying oven.

-

Desiccator.

-

Experimental Procedure

-

Preparation of Supersaturated Solutions: An excess amount of the solid solute is added to a known volume or mass of the solvent in a series of sealed glass vials. The use of an excess of the solid is crucial to ensure that equilibrium is reached from a state of saturation.

-

Equilibration: The vials are placed in a constant temperature shaker bath and agitated for a predetermined period (typically 24 to 72 hours) to allow the system to reach solid-liquid equilibrium. The temperature should be controlled to within ± 0.1 °C.

-

Phase Separation: After the equilibration period, the agitation is stopped, and the vials are left undisturbed in the constant temperature bath for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.

-

Sampling and Filtration: A sample of the supernatant (the saturated solution) is carefully withdrawn using a syringe. The syringe is then fitted with a pre-warmed (to the experimental temperature) syringe filter to remove any undissolved solid particles. An aliquot of the clear, saturated solution is then transferred to a pre-weighed volumetric flask.

-

Gravimetric Analysis (or other quantification methods):

-

The mass of the collected saturated solution is determined.

-

The solvent is then evaporated under controlled conditions (e.g., in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute).

-

The vial containing the dried solute is cooled in a desiccator and then weighed. The mass of the dissolved solute is thus determined.

-

Alternatively, the concentration of the solute in the filtered saturated solution can be determined using a calibrated analytical method such as HPLC or UV-Vis spectroscopy.

-

-

Calculation of Solubility: The solubility is calculated as the mass of the solute per mass of the solvent (e.g., g/100 g solvent) or as a mole fraction.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Conclusion

While quantitative solubility data for this compound in organic solvents remains to be experimentally determined and published, this guide provides a foundational understanding for researchers in the field. The provided physicochemical properties, the representative solubility data of 2,4,6-trichlorophenol, and the detailed experimental protocol for the shake-flask method offer a robust starting point for any investigation requiring the dissolution of this compound. It is recommended that researchers experimentally determine the solubility of this compound in their specific solvent systems of interest to ensure accuracy in their work.

References

- 1. 2,4,6-Trifluorophenol | C6H3F3O | CID 519974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 2268-17-9: 2,4,6-Trifluorophenol | CymitQuimica [cymitquimica.com]

- 3. 2,4,6-Trichlorophenol | C6H2Cl3OH | CID 6914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Electron Density Modulation by Fluorine in Trifluorophenols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science.[1] Fluorine's unique properties, including its small size, high electronegativity, and ability to form strong C-F bonds, can profoundly influence a molecule's conformational preferences, metabolic stability, lipophilicity, and, critically, its electronic profile.[1][2] This guide delves into the nuanced electronic effects of fluorine substitution on the phenol scaffold, with a specific focus on trifluorophenols. Understanding how the strategic placement of three fluorine atoms modulates the electron density of the aromatic ring and the acidity of the hydroxyl group is paramount for the rational design of novel pharmaceuticals and functional materials.

The Dichotomous Electronic Nature of Fluorine

Fluorine exerts a powerful influence on the electron density of an aromatic ring through two primary, and often competing, mechanisms: the inductive effect (-I) and the resonance effect (+R).

-

Inductive Effect (-I): As the most electronegative element, fluorine strongly withdraws electron density through the sigma (σ) bond framework.[3] This effect is distance-dependent, being most potent at the ipso-carbon and diminishing with increasing distance.[3] The -I effect generally increases the acidity of the phenolic proton by stabilizing the resulting phenoxide anion.[3]

-

Resonance Effect (+R): The lone pairs of electrons on the fluorine atom can be delocalized into the π-system of the benzene ring.[4][5] This electron-donating resonance effect is most pronounced when fluorine is positioned ortho or para to the hydroxyl group.[4] The +R effect can counteract the inductive effect by increasing electron density on the aromatic ring and destabilizing the phenoxide anion, thereby decreasing acidity.[5]

In the case of fluorinated phenols, the net electronic effect is a delicate balance between the strong, electron-withdrawing inductive effect and the weaker, electron-donating resonance effect.[4]

Quantitative Analysis of Electron Density Modulation

The impact of fluorine substitution on the electron density of the phenol ring can be quantitatively assessed through several key parameters, including pKa values, Hammett constants, and 19F NMR chemical shifts.

Acidity (pKa)

The acidity of a phenol, represented by its pKa value, is a direct measure of the stability of its conjugate base, the phenoxide anion. Electron-withdrawing groups stabilize the anion and thus lower the pKa (increase acidity), while electron-donating groups have the opposite effect. The pKa of unsubstituted phenol is approximately 9.9-10.0.[6][7] The introduction of multiple fluorine atoms significantly increases acidity.

| Compound | pKa |

| Phenol | ~9.99[8] |

| 4-Fluorophenol | ~9.95 |

| 2,4,6-Trifluorophenol | ~7.81 |

Table 1: Comparison of aqueous pKa values for phenol and fluorinated derivatives.

Hammett Substituent Constants (σ)

The Hammett equation, log(K/K₀) = σρ, provides a framework for quantifying the electronic effect of substituents on the reactivity of aromatic compounds.[9] The substituent constant (σ) measures the electron-donating or electron-withdrawing ability of a substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. For reactions involving the formation of a negative charge, such as phenol deprotonation, a special substituent constant, σ⁻, is used for para-substituents that can directly resonate with the reaction center.[10]

| Substituent | σmeta | σpara | σ⁻ (for phenols) |

| -F | 0.34[11] | 0.05[11] | 0.24 |

| -Cl | 0.37[12] | 0.23[12] | 0.26[12] |

| -NO₂ | 0.71[12] | 0.78[12] | 1.25[12] |

Table 2: Selected Hammett substituent constants.

The small positive σpara value for fluorine reflects the near cancellation of its strong inductive withdrawal and moderate resonance donation.[4]

19F Nuclear Magnetic Resonance (NMR) Spectroscopy

19F NMR is a highly sensitive technique for probing the local electronic environment of fluorine atoms.[13] The chemical shift of a 19F nucleus is exquisitely sensitive to changes in electron density; electron-withdrawing environments cause a downfield shift (less negative ppm values), while electron-donating environments result in an upfield shift (more negative ppm values).[1]

| Compound | Fluorine Position | 19F Chemical Shift (ppm vs. CFCl₃) |

| 2,4,5-Trifluorophenol | F-2 | -147.1[14] |

| F-4 | -153.5[14] | |

| F-5 | -143.7[14] |

Table 3: 19F NMR chemical shifts for an example trifluorophenol.

Experimental Protocols

Spectrophotometric Determination of pKa

This method relies on the difference in the UV-Vis absorption spectra between the protonated phenol (ArOH) and the deprotonated phenoxide (ArO⁻). By measuring the absorbance at a specific wavelength across a range of pH values, the pKa can be determined using the Henderson-Hasselbalch equation.[15]

Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of the trifluorophenol in a suitable solvent (e.g., 10% (v/v) acetonitrile-water) to ensure solubility.[16]

-

Prepare a series of buffer solutions with known pH values spanning the expected pKa of the analyte.

-

Prepare acidic (e.g., pH 2) and basic (e.g., pH 11) solutions to obtain the spectra of the fully protonated and deprotonated species, respectively.[16]

-

-

Spectroscopic Measurement:

-

For each pH value, mix a constant aliquot of the phenol stock solution with the buffer solution in a cuvette.

-

Record the UV-Vis absorption spectrum (e.g., from 200-500 nm).[16]

-

Identify a wavelength where the absorbance difference between the acidic and basic forms is maximal.

-

-

Data Analysis:

-

Plot absorbance at the chosen wavelength versus pH.

-

The pKa is the pH at which the concentration of the protonated and deprotonated species are equal, which corresponds to the inflection point of the resulting sigmoidal curve.

-

Alternatively, use the equation: pKa = pH + log[(Amax - A) / (A - Amin)], where A is the absorbance at a given pH, and Amax and Amin are the absorbances of the basic and acidic forms, respectively.[15]

-

Computational Determination of pKa

In silico methods provide a powerful tool for predicting pKa values, especially for novel or difficult-to-synthesize compounds.[17] The absolute pKa can be calculated from the Gibbs free energy of dissociation in the gas phase and the solvation free energies of the species involved.[18][19]

Methodology (Direct Approach):

-

Model Building: Construct 3D models of the protonated phenol (ArOH) and the deprotonated phenoxide anion (ArO⁻).

-

Geometry Optimization: Perform geometry optimization for both species in the gas phase and in a simulated solvent environment (e.g., water). A common method is to use Density Functional Theory (DFT) with a suitable functional and basis set (e.g., B3LYP/6-311++G(d,p)).[8] The inclusion of explicit solvent molecules can improve accuracy.[17]

-

Energy Calculation: Calculate the gas-phase Gibbs free energy (Ggas) for both ArOH and ArO⁻. High-level methods like CBS-QB3 are often used for this step.[18][19]

-

Solvation Energy Calculation: Calculate the free energy of solvation (ΔGsolv) for each species using a continuum solvation model like CPCM or SMD.[17][18]

-

pKa Calculation: The pKa is calculated using the thermodynamic cycle:

-

ΔGaq = Ggas(ArO⁻) - Ggas(ArOH) + ΔGsolv(ArO⁻) - ΔGsolv(ArOH) - ΔGgas(H⁺) + ΔGsolv(H⁺)

-

pKa = ΔG*aq / (2.303 * RT)

-

Where R is the gas constant, T is the temperature, and the free energy values for the proton are well-established constants.

-

Special Considerations: Intramolecular Hydrogen Bonding

In ortho-substituted fluorophenols, the possibility of an intramolecular hydrogen bond (IHB) between the hydroxyl proton and the fluorine atom (O-H···F) arises. While traditionally considered weak, this interaction can influence the conformation and acidity of the molecule.[20][21] The formation of an IHB can stabilize the protonated form, making deprotonation more difficult and thus increasing the pKa (decreasing acidity) compared to what would be expected from electronic effects alone.[22]

Conclusion

The substitution of hydrogen with fluorine on a phenol ring provides a powerful strategy for modulating its electronic properties and acidity. In trifluorophenols, the cumulative strong inductive effect of the three fluorine atoms overwhelmingly dominates, leading to a significant withdrawal of electron density from the aromatic ring. This effect stabilizes the corresponding phenoxide anion, resulting in a marked increase in acidity (lower pKa) compared to unsubstituted phenol. While the resonance effect of fluorine is present, its electron-donating nature is insufficient to counteract the potent inductive withdrawal. Quantitative measures such as pKa values, Hammett constants, and 19F NMR chemical shifts provide the necessary data for researchers to understand and predict the impact of trifluorination, enabling the rational design of molecules with tailored electronic characteristics for applications in drug development and materials science.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. quora.com [quora.com]

- 5. reddit.com [reddit.com]

- 6. chem.indiana.edu [chem.indiana.edu]

- 7. library.gwu.edu [library.gwu.edu]

- 8. Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hammett equation - Wikipedia [en.wikipedia.org]

- 10. stenutz.eu [stenutz.eu]

- 11. global.oup.com [global.oup.com]

- 12. web.viu.ca [web.viu.ca]

- 13. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 14. 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. web.pdx.edu [web.pdx.edu]

- 16. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. afit.edu [afit.edu]

- 20. Approximating the Strength of the Intramolecular Hydrogen Bond in 2-Fluorophenol and Related Compounds: A New Application of a Classic Technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Is there an intramolecular hydrogen bond in 2-halophenols? A theoretical and spectroscopic investigation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 22. mdpi.com [mdpi.com]

Acidity of the 2,3,4-Trifluorophenol Hydroxyl Group: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the acidity of the hydroxyl group in 2,3,4-trifluorophenol. The strategic placement of three electron-withdrawing fluorine atoms on the phenolic ring significantly influences its electronic properties and, consequently, its acidity. This document outlines the theoretical basis for the enhanced acidity of this molecule compared to phenol, presents an estimated pKa value based on related compounds, and provides detailed experimental protocols for the determination of this critical physicochemical parameter. The included diagrams illustrate the underlying chemical principles and experimental workflows, offering a comprehensive resource for researchers in medicinal chemistry, materials science, and related fields.

Introduction: The Influence of Fluorine Substitution on Phenolic Acidity

The acidity of a phenol, quantified by its acid dissociation constant (pKa), is a critical parameter that governs its behavior in chemical and biological systems. It influences a molecule's solubility, lipophilicity, and ability to participate in hydrogen bonding and other non-covalent interactions. These factors are of paramount importance in drug design and development, where the ionization state of a molecule can significantly impact its pharmacokinetic and pharmacodynamic properties.

The acidity of the phenolic hydroxyl group is determined by the stability of the corresponding phenoxide anion formed upon deprotonation. Substituents on the aromatic ring can profoundly alter this stability through a combination of inductive and resonance effects. Electron-withdrawing groups, such as halogens, increase the acidity of phenols by delocalizing the negative charge of the phenoxide ion, thereby stabilizing it.[1][2] Conversely, electron-donating groups decrease acidity by destabilizing the phenoxide ion.

In the case of this compound, the three fluorine atoms exert a strong electron-withdrawing inductive effect (-I) due to their high electronegativity. This effect increases the polarization of the O-H bond, facilitating proton donation, and stabilizes the resulting phenoxide anion by dispersing its negative charge. The positions of the fluorine atoms at the ortho, meta, and para positions to the hydroxyl group result in a cumulative and significant enhancement of acidity compared to unsubstituted phenol.

Quantitative Data: Acidity of this compound

For the purpose of this guide, and in the absence of a definitive experimental value, we will work with an estimated pKa value of approximately 7.0-7.5 . This estimation is based on the cumulative electron-withdrawing effects of the three fluorine atoms. It is strongly recommended that this value be experimentally verified for any application where precision is critical.

| Compound | pKa | Reference |

| Phenol | 10.0 | [4] |

| 4-Fluorophenol | 9.89 | [3] |

| 2,6-Difluorophenol | 7.34 | [3] |

| 2,3,5,6-Tetrafluorophenol | 5.67 | [3] |

| Pentafluorophenol | 5.55 | [3] |

| This compound | ~7.0 - 7.5 (Estimated) | N/A |

Experimental Protocols for pKa Determination

The pKa of an acidic compound like this compound can be accurately determined using several established experimental techniques. The two most common methods, potentiometric titration and UV-Vis spectrophotometry, are detailed below.

Potentiometric Titration

This method involves the gradual addition of a strong base to a solution of the weak acid (this compound) and monitoring the resulting change in pH. The pKa is determined from the pH at the half-equivalence point of the titration curve.

Materials and Reagents:

-

This compound

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Potassium Chloride (KCl) for maintaining ionic strength

-

Deionized water

-

pH meter with a combination glass electrode

-

Magnetic stirrer and stir bar

-

Buret

-

Beakers

Procedure:

-

Calibration of the pH meter: Calibrate the pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.

-

Preparation of the analyte solution: Accurately weigh a sample of this compound to prepare a solution of known concentration (e.g., 1 mM) in deionized water. To ensure a constant ionic strength, add KCl to a final concentration of 0.15 M.[4][5]

-

Initial pH adjustment: Acidify the analyte solution to approximately pH 2 with 0.1 M HCl. This ensures that the phenol is fully protonated at the start of the titration.[4][5]

-

Titration: Place the beaker with the analyte solution on a magnetic stirrer and immerse the pH electrode. Begin the titration by adding small, precise increments of the standardized 0.1 M NaOH solution from a buret.

-

Data collection: Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize before proceeding. Continue the titration until the pH reaches approximately 12.[4][5]

-

Data analysis: Plot the recorded pH values against the volume of NaOH added to generate a titration curve. The pKa is the pH at the point where half of the volume of NaOH required to reach the equivalence point has been added. The equivalence point is the point of steepest inflection on the curve.

-

Replication: Perform the titration at least in triplicate to ensure the reproducibility of the results.[5]

UV-Vis Spectrophotometry

This method is based on the principle that the protonated and deprotonated forms of a molecule have different ultraviolet-visible absorption spectra. By measuring the absorbance of a solution at various pH values, the ratio of the two species can be determined, and from this, the pKa can be calculated using the Henderson-Hasselbalch equation.

Materials and Reagents:

-

This compound

-

Buffer solutions covering a range of pH values (e.g., from pH 2 to pH 11)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

pH meter

Procedure:

-

Preparation of stock solution: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., water or a water/acetonitrile mixture).[2][6]

-

Preparation of test solutions: Prepare a series of solutions with the same concentration of this compound but in different buffer solutions covering a wide pH range.[2][7] This range should encompass the expected pKa of the compound.

-

Spectral measurements:

-

Record the UV-Vis absorption spectrum of the fully protonated species in a highly acidic solution (e.g., pH 2).

-

Record the UV-Vis absorption spectrum of the fully deprotonated species in a highly basic solution (e.g., pH 11).

-

Record the UV-Vis absorption spectra of the intermediate buffered solutions.

-

-

Data analysis:

-

Identify the wavelength (λ) where the difference in absorbance between the acidic and basic forms is maximal.

-

At this wavelength, plot the absorbance of the buffered solutions as a function of pH. This will generate a sigmoidal curve.

-

The pKa is the pH at the inflection point of this curve, which corresponds to the point where the concentrations of the protonated and deprotonated species are equal.[8]

-

Alternatively, the pKa can be calculated for each buffered solution using the following equation derived from the Henderson-Hasselbalch equation: pKa = pH + log[(A_b - A) / (A - A_a)] where A is the absorbance of the solution at a given pH, A_a is the absorbance of the fully protonated form, and A_b is the absorbance of the fully deprotonated form.

-

Visualizations

Factors Influencing Acidity of this compound

Caption: Factors influencing the acidity of this compound.

Experimental Workflow for Potentiometric pKa Determination

Caption: Workflow for pKa determination by potentiometric titration.

Conclusion

References

- 1. web.pdx.edu [web.pdx.edu]

- 2. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 3. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 4. creative-bioarray.com [creative-bioarray.com]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. researchgate.net [researchgate.net]

- 7. pharmaguru.co [pharmaguru.co]

- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 2,3,4-Trifluorophenol: Key Suppliers, Availability, and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 2,3,4-Trifluorophenol, a versatile fluorinated building block crucial in the development of pharmaceuticals, agrochemicals, and advanced materials. This guide details its key suppliers, current availability, and presents a summary of its chemical and physical properties. Furthermore, it outlines a detailed experimental protocol for the analysis of its biodegradation, a critical aspect for environmental and metabolic studies.

Key Suppliers and Availability

This compound is commercially available from a range of chemical suppliers, catering to both research and bulk quantity requirements. The purity and available quantities vary by supplier, and it is recommended to contact them directly for the most current lead times and pricing.

| Supplier | Purity | Available Quantities |

| --INVALID-LINK-- | ≥97%[1][2] | Gram scale |

| --INVALID-LINK-- | >98.0% (GC)[3] | Gram to bulk scale |

| --INVALID-LINK-- | 98% | Gram to bulk scale |

| --INVALID-LINK-- | ≥98% (GC) | Gram to bulk scale |

| --INVALID-LINK-- | Not specified | Gram to bulk scale[4] |

| --INVALID-LINK-- | Meets or exceeds grade requirements | Contact for details[5] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its appropriate handling, storage, and application in experimental settings.

| Property | Value |

| CAS Number | 2822-41-5[1] |

| Molecular Formula | C₆H₃F₃O[4] |

| Molecular Weight | 148.08 g/mol [1][4] |

| Appearance | Off-white crystalline powder[6] |

| Melting Point | 30-34 °C[1][2] |

| Boiling Point | 146.1 °C[4][6] |

| Density | ~1.5 g/cm³[6] |

| Flash Point | 58.9 °C[4] |

| Storage | 2°C - 8°C[4] |

Applications in Research and Development

This compound serves as a critical intermediate in the synthesis of a variety of organic compounds. The presence of three fluorine atoms on the phenol ring significantly influences its chemical properties, making the hydroxyl group more acidic and affecting the regioselectivity of reactions.[6]

Its primary applications include:

-

Pharmaceutical Synthesis: As a building block for creating complex fluorinated molecules with potential therapeutic properties.

-

Agrochemical Development: Used in the synthesis of novel herbicides and pesticides.

-

Material Science: Incorporated into liquid crystal compositions and other advanced materials.[4]

-

Chemical Research: Employed as a chemical control agent and a reactant in various organic transformations.[4]

Experimental Protocol: Biodegradation Analysis by ¹⁹F NMR

The following protocol is adapted from a study on the microbial degradation of fluorophenols and provides a method for analyzing the biotransformation of this compound.[7][8][9] This technique is invaluable for understanding the metabolic fate of fluorinated compounds in biological systems.

Materials and Equipment

-

This compound

-

Purified phenol hydroxylase

-

Purified catechol 1,2-dioxygenase

-

Microorganism culture (e.g., Rhodococcus opacus 1G)

-

NMR spectrometer equipped with a fluorine probe

-

Standard laboratory glassware and consumables

Experimental Workflow

The overall workflow for the biodegradation study is depicted in the diagram below.

Caption: Experimental workflow for the analysis of this compound biodegradation.

Detailed Methodology

-

Incubation with Purified Enzymes:

-

Prepare a reaction mixture containing this compound, purified phenol hydroxylase, and/or purified catechol 1,2-dioxygenase in an appropriate buffer.

-

Incubate the mixture under controlled temperature and agitation.

-

Collect samples at various time points for ¹⁹F NMR analysis.

-

-

Incubation with Microorganism Culture:

-

Introduce this compound into a culture of the selected microorganism (e.g., Rhodococcus opacus 1G).

-

Incubate the culture under conditions suitable for microbial growth and metabolism.

-

Periodically withdraw aliquots of the culture medium for analysis.

-

-

¹⁹F NMR Spectroscopy:

-

Prepare the collected samples for NMR analysis, which may involve extraction or direct measurement of the supernatant.

-

Acquire ¹⁹F NMR spectra of the samples. The chemical shifts of the fluorine atoms in this compound and its potential metabolites (e.g., fluorinated catechols and muconates) will be distinct.

-

Monitor the disappearance of the parent compound's signals and the appearance of new signals corresponding to the degradation products over time.

-

-

Data Analysis and Interpretation:

-

Process the ¹⁹F NMR spectra to identify the chemical shifts of the metabolites.

-

By comparing the observed chemical shifts with those of known standards or through detailed spectral analysis, the structures of the degradation products can be elucidated.

-

This information allows for the characterization of the biodegradation pathway of this compound by the specific enzymes or microorganism.

-

Conclusion

This compound is a readily available and highly valuable building block for the synthesis of a wide range of chemical entities. Its unique electronic properties, imparted by the trifluorinated phenyl ring, make it an attractive starting material in drug discovery, agrochemical research, and material science. The provided experimental protocol for biodegradation analysis using ¹⁹F NMR offers a powerful tool for researchers to investigate the metabolic and environmental fate of this and other fluorinated compounds.

References

- 1. This compound 97 2822-41-5 [sigmaaldrich.com]

- 2. 2,3,4-トリフルオロフェノール 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | 2822-41-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. biosynth.com [biosynth.com]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. nbinno.com [nbinno.com]

- 7. 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Initial Reactivity Studies of 2,3,4-Trifluorophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial reactivity studies of 2,3,4-trifluorophenol, a versatile fluorinated building block with significant potential in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The presence of three fluorine atoms on the phenolic ring imparts unique electronic properties, influencing its acidity, reactivity, and potential for further functionalization. This document summarizes key reactivity data, provides detailed experimental protocols for representative transformations, and visualizes reaction pathways and workflows.

Core Reactivity and Physicochemical Properties

This compound is a white to off-white crystalline solid. The electron-withdrawing nature of the three fluorine atoms significantly increases the acidity of the hydroxyl group compared to phenol. This electronic modification is a key determinant of its reactivity in various chemical transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₃F₃O | |

| Molecular Weight | 148.08 g/mol | |

| Melting Point | 30-34 °C | |

| Boiling Point | 146.1 °C (at 760 mmHg) | |

| Density | 1.46 g/mL (at 25 °C) | |

| CAS Number | 2822-41-5 |

Spectroscopic Data

The structural characterization of this compound and its derivatives relies on various spectroscopic techniques. The following tables summarize key spectroscopic data.

Table 2: NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| ¹H | |||

| ¹³C | |||

| ¹⁹F | |||

| Note: Specific chemical shift and coupling constant data for the parent phenol are not readily available in the searched literature. Researchers should acquire and interpret spectra on their own instruments. |

A study on the biodegradation of fluorophenols provided some ¹⁹F NMR chemical shift data for this compound and its metabolic products.[1]

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| 3500-3200 | O-H stretch (H-bonded) | Broad |

| ~3000 | C-H stretch (aromatic) | Sharp |

| 1600-1400 | C=C stretch (aromatic ring) | Medium-Strong |

| 1300-1000 | C-F stretch | Strong |

| Note: This table represents typical ranges for the assigned functional groups. Specific peak positions can be obtained from the FTIR spectrum.[2] |

Table 4: Mass Spectrometry Data for this compound

| m/z | Proposed Fragment |

| 148 | [M]⁺ |

| Note: Detailed fragmentation analysis requires experimental data. A mass spectrum for the methyl ether derivative is available.[3] |

Key Reactivity Studies and Experimental Protocols

Initial studies on the reactivity of this compound have focused on reactions involving the acidic hydroxyl group and the activated aromatic ring.

O-Alkylation (Williamson Ether Synthesis)

The acidic nature of the phenolic proton facilitates its deprotonation to form a phenoxide, which can then act as a nucleophile in reactions with alkyl halides to form ethers.

Experimental Protocol: Synthesis of 2,3,4-Trifluorophenyl Methyl Ether (Illustrative)

This protocol is a general representation of a Williamson ether synthesis and is adapted from procedures for similar phenols.[4]

-